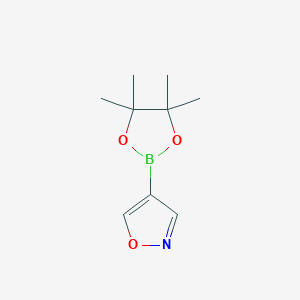

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

説明

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS: 928664-98-6) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing heteroaromatic compounds. Its molecular formula is C₉H₁₄BNO₃, with a molecular weight of 195.02 g/mol . Structurally, it consists of an isoxazole ring substituted at the 4-position with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The compound is typically stored under inert conditions at temperatures below -20°C to prevent hydrolysis or decomposition . Commercial samples exhibit a purity of ≥96–98% and are used extensively in pharmaceutical and materials science research due to their stability and reactivity .

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCICYRNWIGDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585938 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928664-98-6 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Lithiation of 4-Iodoisoxazole

4-Iodoisoxazole undergoes lithiation at –78°C using n-butyllithium, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction proceeds via:

Yields of 70–75% are achievable, though functional group compatibility (e.g., sensitivity of the isoxazole ring to strong bases) requires careful optimization.

Pinacol Protection for Stability

Crude boronic acids are often unstable; thus, in situ protection with pinacol (1,2-diol) converts them into air-stable boronate esters. For example, treating 4-boronic acid isoxazole with pinacol in dichloromethane and MgSO₄ yields the target compound:

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura coupling | 65–85% | High regioselectivity; scalable | Requires halogenated precursor |

| Lithiation-borylation | 70–75% | Avoids pre-halogenation | Sensitive to moisture and temperature |

| One-pot tandem synthesis | 50–60% | Step economy; reduced purification | Lower yields; narrow substrate scope |

化学反応の分析

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted boron-containing isoxazole derivatives.

科学的研究の応用

Medicinal Chemistry

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has been explored for its potential in drug development due to its ability to serve as a bioorthogonal reagent. Its applications include:

- Targeted Drug Delivery: The compound can be modified to attach to drug molecules for selective delivery to cancer cells.

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Materials Science

In materials science, this compound is utilized for:

- Polymer Chemistry: It acts as a cross-linking agent in polymer synthesis, enhancing mechanical properties and thermal stability.

- Sensors: The unique electronic properties of the isoxazole ring make it suitable for use in organic electronic devices and sensors.

Analytical Chemistry

The compound's boron functionality allows it to form complexes with various analytes:

- Chromatography: It can be used as a derivatizing agent in chromatography techniques to enhance the detection of specific compounds.

- Fluorescent Probes: Modified versions of this compound have been developed as fluorescent probes for detecting biomolecules.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of isoxazole derivatives containing the dioxaborolane moiety. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC values indicating effective inhibition of cell proliferation.

Case Study 2: Sensor Development

Research conducted by scientists at a leading university explored the use of this compound in developing a sensor for detecting glucose levels. The sensor exhibited high sensitivity and selectivity due to the compound's ability to form stable complexes with glucose.

作用機序

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways and exert therapeutic effects.

類似化合物との比較

Substituent Variations on the Isoxazole Ring

- 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS: 832114-00-8): Molecular Formula: C₁₁H₁₈BNO₃; MW: 223.08 g/mol . The addition of methyl groups at the 3- and 5-positions of the isoxazole ring increases steric hindrance, reducing reactivity in cross-coupling reactions compared to the parent compound. However, this modification enhances thermal stability (mp: 118–119°C) .

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2): Molecular Formula: C₁₃H₁₆BNO₃; MW: 245.08 g/mol . The fused benzene ring in this derivative extends conjugation, shifting UV-Vis absorption maxima and improving solubility in polar aprotic solvents like DMF .

Heterocycle-Substituted Analogues

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 862723-42-0):

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 519054-54-7): Molecular Formula: C₁₅H₂₁BNO₃; MW: 283.14 g/mol . The oxazine ring introduces hydrogen-bonding capabilities, making this compound suitable for supramolecular chemistry applications .

Cross-Coupling Efficiency

- The unsubstituted isoxazole derivative (928664-98-6) exhibits higher reactivity in palladium-catalyzed couplings than its methyl-substituted analogues due to reduced steric bulk. For example, coupling yields with aryl halides exceed 85% under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

- In contrast, benzo[d]isoxazole derivatives (e.g., 837392-66-2) require higher catalyst loadings (5–10 mol% Pd) and prolonged reaction times (24–48 hours) due to electronic deactivation from the fused aromatic system .

Stability and Handling

- Hydrolytic Stability : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is less prone to hydrolysis than aliphatic boronic esters, with a shelf life of >12 months when stored at -20°C .

- Thermal Decomposition : Methyl-substituted variants (e.g., 832114-00-8) decompose at 250–300°C, whereas the parent compound begins decomposing at 200°C .

Data Tables

Table 1. Key Properties of Isoxazole-Based Boronic Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 928664-98-6 | C₉H₁₄BNO₃ | 195.02 | 96–98 | -20°C, inert atmosphere |

| 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | 832114-00-8 | C₁₁H₁₈BNO₃ | 223.08 | 98 | Room temperature |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole | 837392-66-2 | C₁₃H₁₆BNO₃ | 245.08 | 95 | -20°C, desiccated |

Table 2. Hazard Profiles

生物活性

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS No. 928664-98-6) is a compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C₉H₁₄BNO

- Molecular Weight : 165.02 g/mol

- Structural Features : The compound features a boron-containing dioxaborolane moiety which is known for its ability to participate in various chemical reactions, particularly in the context of drug design and synthesis.

The biological activity of this compound primarily stems from its interactions with biological macromolecules. Research indicates that the compound may exhibit:

- Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes involved in metabolic pathways. This is significant for drug development targeting diseases like cancer and diabetes .

- Cellular Permeability : The compound has been characterized as BBB permeant (Blood-Brain Barrier), indicating potential neuropharmacological applications .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its favorable properties for drug development:

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-gp Substrate | Yes |

| CYP Inhibition | None |

| Log Kp (Skin Permeation) | -6.52 cm/s |

| Log Po/w (iLOGP) | 0.0 |

| Log Po/w (XLOGP3) | 1.36 |

These properties suggest that the compound may have good absorption characteristics and low toxicity profiles.

Case Studies and Research Findings

- Anti-Cancer Activity : In vitro studies have indicated that derivatives of isoxazole compounds can exhibit cytotoxic effects against various cancer cell lines. The introduction of the dioxaborolane group may enhance these effects by improving solubility and bioavailability .

- Diabetes Management : Similar compounds have been explored for their role in glucose metabolism regulation. The dioxaborolane moiety may contribute to insulin sensitization mechanisms .

- Neuropharmacology : Given its ability to cross the BBB, research is ongoing to assess its efficacy in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions .

Q & A

Q. Example Optimization Table :

| Parameter | Suboptimal Condition () | Optimized Suggestion |

|---|---|---|

| Catalyst | Unspecified Pd source | Pd(OAc)₂/XPhos |

| Solvent | Hexanes/EtOAc | DMF or THF |

| Temperature | Room temperature | 80°C (reflux) |

| Yield | 27% | Target >70% |

Advanced: How should researchers handle stability issues during storage and reaction of this boronate ester?

The compound is moisture- and oxygen-sensitive. Best practices include:

- Storage : Under inert gas (Ar/N₂) at 0–6°C, as specified for similar boronates in commercial protocols .

- Reaction Setup : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Quenching : Post-reaction, quench excess boronate with aqueous HCl (1M) to prevent side reactions .

Advanced: How to resolve contradictions in reported reactivity or yields across studies?

Discrepancies often stem from variations in:

- Catalyst Systems : Compare Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) and ligand effects .

- Substrate Ratios : Stoichiometric imbalances (e.g., aryl halide:boronate ratios) can skew yields.

- Analytical Methods : Differences in purity assessment (e.g., NMR vs. HPLC) may misrepresent yields.

Actionable Steps :

Replicate literature procedures with strict parameter control.

Use internal standards (e.g., mesitylene in ) for accurate yield quantification .

Advanced: What are emerging applications of this compound in materials science?

The boronate ester is pivotal in synthesizing charge-transfer dyads for optoelectronic materials. For example, it serves as an electron-deficient moiety in meta-terphenyl-linked donor-acceptor systems, enabling tunable intramolecular charge transfer (ICT) properties. Key steps include:

- Sequential Suzuki couplings to attach electron-rich (e.g., triphenylamine) and electron-deficient units .

- Spectroscopic analysis (e.g., UV-Vis, fluorescence) to quantify ICT efficiency.

Advanced: What purification challenges arise with this compound, and how are they addressed?

Q. Challenges :

- Co-elution of boronate byproducts during column chromatography.

- Hydrolysis during aqueous workup.

Solutions : - Use silica gel pretreated with triethylamine to minimize boronate degradation .

- Employ non-aqueous purification (e.g., size-exclusion chromatography in THF).

Advanced: How does steric hindrance from the isoxazole ring affect coupling efficiency?

The isoxazole’s nitrogen-oxygen heterocycle introduces steric constraints, potentially slowing transmetallation in Suzuki reactions. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。